molecular formula C31H43NO4 B14300019 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione CAS No. 112812-33-6

3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione

Cat. No.: B14300019
CAS No.: 112812-33-6
M. Wt: 493.7 g/mol
InChI Key: DWXUMDOXAXBENC-UHFFFAOYSA-N
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Description

3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C31H43NO4 It is known for its unique structure, which includes an anthracene backbone substituted with dioctylamino and dihydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with dioctylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The dioctylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications.

Scientific Research Applications

3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroxyanthraquinone: Shares the anthracene backbone but lacks the dioctylamino group.

    9,10-Anthraquinone: A simpler structure without the dihydroxy and dioctylamino substitutions.

    Dioctylamine: Contains the dioctylamino group but lacks the anthracene backbone.

Uniqueness

3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione is unique due to its combination of the anthracene backbone with dioctylamino and dihydroxy groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

112812-33-6

Molecular Formula

C31H43NO4

Molecular Weight

493.7 g/mol

IUPAC Name

3-[(dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C31H43NO4/c1-3-5-7-9-11-15-19-32(20-16-12-10-8-6-4-2)22-23-21-26-27(31(36)28(23)33)30(35)25-18-14-13-17-24(25)29(26)34/h13-14,17-18,21,33,36H,3-12,15-16,19-20,22H2,1-2H3

InChI Key

DWXUMDOXAXBENC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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